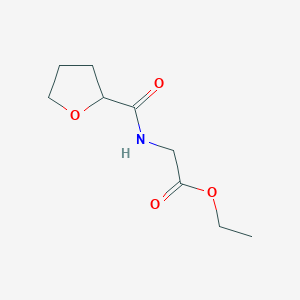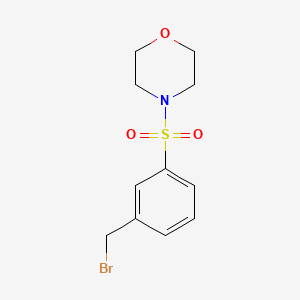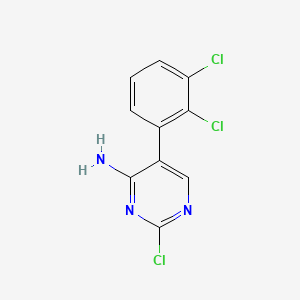
Bis(4-benzyloxy-3-isopropylphenyl)iodonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate is an organoiodine compound used as an efficient oxidizing agent and an electrophilic reagent in organic synthesis. This compound is noteworthy for its unique iodonium group, which imparts distinctive reactivity properties making it a useful tool in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate is typically synthesized through a sequence involving the preparation of diaryliodonium salts. The common synthetic route involves the reaction between iodobenzene and aromatic rings substituted with benzyloxy and isopropyl groups. Reaction conditions usually include:
Solvent: : Methanol or acetonitrile
Reagent: : Fluoroboric acid
Temperature: : Controlled to avoid decompositions, typically around room temperature
Reaction time: : Several hours to ensure complete conversion
Industrial Production Methods
For industrial-scale production, the process is scaled up with continuous monitoring of reaction parameters to maintain consistency and yield. The use of reactors with controlled temperature and pressure ensures optimal synthesis conditions, and purification steps involve crystallization and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate undergoes various chemical reactions:
Oxidation: : Acts as an oxidizing agent in transforming sulfides to sulfoxides or sulfones.
Reduction: : Can participate in reduction reactions under specific conditions.
Substitution: : Reacts with nucleophiles leading to substitution products.
Electrophilic Addition: : Reacts with alkenes and alkynes, facilitating addition reactions.
Common Reagents and Conditions
Oxidation: : Conditions often involve mild bases (e.g., sodium bicarbonate) and organic solvents (e.g., dichloromethane).
Substitution: : Conditions can vary, but solvents like acetonitrile and nucleophiles such as thiols or amines are common.
Electrophilic Addition: : Performed in non-polar solvents like hexane or toluene.
Major Products
Major products include sulfoxides from sulfide oxidation, substituted aryl compounds from nucleophilic substitution, and addition products from reactions with alkenes and alkynes.
Wissenschaftliche Forschungsanwendungen
Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate finds use in multiple research fields:
Chemistry: : As an oxidizing agent and electrophilic reagent in organic synthesis, aiding in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: : Used in the modification of biomolecules, where selective oxidation is required.
Medicine: : Involved in the synthesis of pharmaceutical intermediates and bioactive molecules.
Industry: : Employed in polymer chemistry for the synthesis of advanced materials and coatings.
Wirkmechanismus
The compound exerts its effects through its iodonium group, which is highly electrophilic. This group interacts with nucleophiles, facilitating various transformations. The molecular targets include electron-rich organic substrates, and the pathways involve the formation of reactive intermediates such as aryl radicals or iodonium ylides, which lead to the final products.
Vergleich Mit ähnlichen Verbindungen
Compared to other diaryliodonium salts, Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate is unique due to its bulky substituents that influence its reactivity and selectivity in reactions.
Similar Compounds
Diphenyliodonium Tetrafluoroborate
Bis(4-methylphenyl)iodonium Tetrafluoroborate
Bis(4-nitrophenyl)iodonium Tetrafluoroborate
Each of these compounds exhibits different reactivities and applications based on their specific substituents, with Bis(4-(benzyloxy)-3-isopropylphenyl)iodonium Tetrafluoroborate standing out for its use in more sterically hindered environments.
Feel free to dive into any part that piques your interest!
Eigenschaften
Molekularformel |
C32H34BF4IO2 |
|---|---|
Molekulargewicht |
664.3 g/mol |
IUPAC-Name |
bis(4-phenylmethoxy-3-propan-2-ylphenyl)iodanium;tetrafluoroborate |
InChI |
InChI=1S/C32H34IO2.BF4/c1-23(2)29-19-27(15-17-31(29)34-21-25-11-7-5-8-12-25)33-28-16-18-32(30(20-28)24(3)4)35-22-26-13-9-6-10-14-26;2-1(3,4)5/h5-20,23-24H,21-22H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
OOIHJXNEEILNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(C)C)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


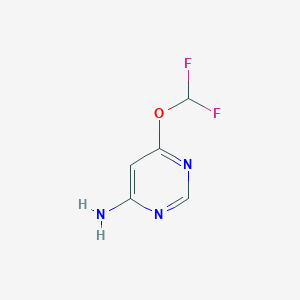
![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)
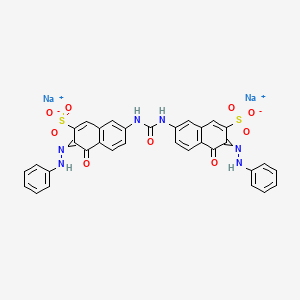
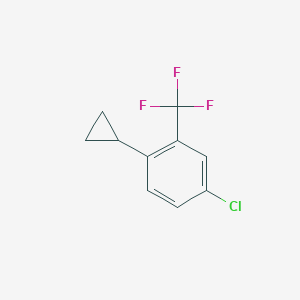
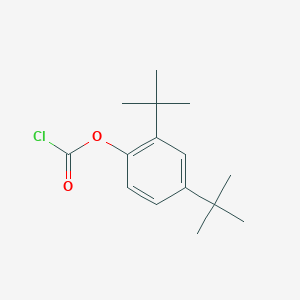
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
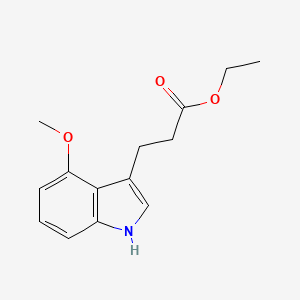
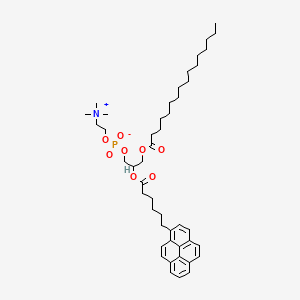
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
